molecular formula C14H13ClO3 B6380141 4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol CAS No. 1261968-17-5

4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol

Cat. No.: B6380141
CAS No.: 1261968-17-5
M. Wt: 264.70 g/mol
InChI Key: IZMXAGSBXAAGQF-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol is an organic compound characterized by the presence of chloro, methoxy, and phenol functional groups

Properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO3/c1-17-13-6-4-9(7-11(13)15)10-3-5-12(16)14(8-10)18-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMXAGSBXAAGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685673
Record name 3'-Chloro-3,4'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-17-5
Record name 3'-Chloro-3,4'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde and 2-methoxyphenol.

    Reaction Conditions: The key reaction involves a nucleophilic aromatic substitution (S_NAr) where the phenol group attacks the chloro-substituted benzene ring. This reaction is typically carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Quinones.

    Reduction: Dechlorinated phenol derivatives.

    Substitution: Amino or thiol-substituted phenol derivatives.

Scientific Research Applications

4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxyphenol: Lacks the additional methoxy group, which may affect its reactivity and biological activity.

    4-Methoxyphenol: Lacks the chloro and additional methoxy groups, resulting in different chemical and biological properties.

    2-Methoxyphenol: Lacks the chloro and 3-methoxy groups, leading to distinct reactivity and applications.

Uniqueness

4-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol is unique due to the combination of chloro, methoxy, and phenol functional groups, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

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